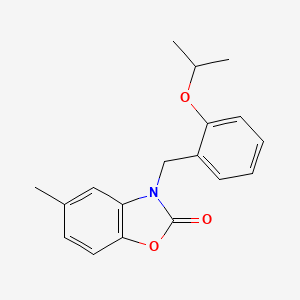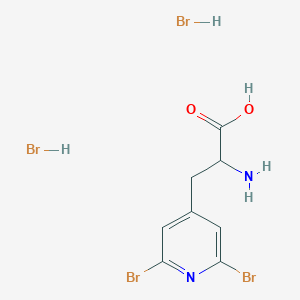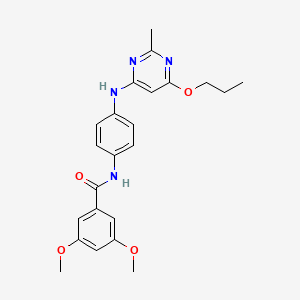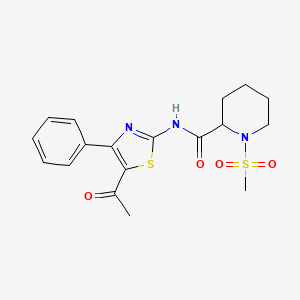![molecular formula C20H20N4O3S2 B2725945 N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-10-8](/img/no-structure.png)
N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide” is a chemical compound with the molecular formula C20H20N4O3S2 and a molecular weight of 428.53. It is a derivative of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound has been investigated in silico using 3D-QSAR models, including CoMFA and CoMSIA techniques . These models provide a statistically significant relationship between the three-dimensional structure of the molecules and their biological activity .科学的研究の応用
Biomonitoring and Metabolism Studies
Biomonitoring of Heterocyclic Aromatic Amine Metabolites
Studies have developed methods for biomonitoring human exposure to HAAs like MeIQx by measuring their metabolites in human urine. These methodologies can be instrumental in assessing exposure levels to potentially carcinogenic compounds found in cooked meats and other food products, highlighting the importance of analytical techniques in environmental health and toxicology research (Stillwell et al., 1999).
Metabolism and Disposition of Acrylamide in Humans
Research on the metabolism and disposition of acrylamide, a compound used in industrial processes and also found in cooked foods, has provided insights into how it is metabolized in humans following oral administration. Such studies contribute to understanding the toxicological impact of substances humans are exposed to through diet and environment (Fennell et al., 2005).
Exposure and Risk Assessment
Exposure to Carcinogenic Heterocyclic Amines
Investigations into the exposure levels of carcinogenic HAs in various kinds of cooked foods and their detection in human urine samples aim to estimate human exposures to these compounds, contributing to dietary risk assessments and public health recommendations (Wakabayashi et al., 1993).
Metabolic Pathways and Genetic Factors
Influence of Genetic Variants on Metabolism of Dietary Compounds
Research exploring how genetic variations affect the metabolism of dietary heterocyclic amines, such as PhIP and MeIQx, highlights the intersection of genetics, diet, and cancer risk. These studies provide crucial insights into individual differences in susceptibility to dietary carcinogens (Koutros et al., 2009).
Novel Therapeutic Compounds
Development of Novel Therapeutic Agents
Although not directly matching the requested compound, research into the development of novel therapeutic agents, such as tandutinib, an inhibitor of type III receptor tyrosine kinases, represents the application of complex organic molecules in drug discovery and development. These studies underscore the role of scientific research in advancing medical treatments for diseases like acute myelogenous leukemia (DeAngelo et al., 2006).
作用機序
- The primary target of this compound is MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a protease involved in various cellular processes, including immune responses and inflammation .
- NF-κB is a transcription factor that controls the expression of genes involved in immune responses, cell survival, and inflammation. Inhibition of MALT1 prevents NF-κB activation, leading to altered gene expression .
- The NF-κB pathway is central to immune responses. By inhibiting MALT1, this compound affects the activation, proliferation, and development of lymphocytes. Dysregulation of NF-κB contributes to diseases like diffuse large B cell lymphoma (DLBCL) .
Target of Action
Mode of Action
- inhibits MALT1 protease activity. By doing so, it disrupts downstream signaling pathways regulated by MALT1, particularly the NF-κB pathway.
Biochemical Pathways
Result of Action
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide' involves the condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia to form the final product.", "Starting Materials": [ "2-amino-4-cyclopentylthiazole", "2-amino-4-cyclopropylquinazoline-3,8-dione", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-cyclopentylthiazole with 2-amino-4-cyclopropylquinazoline-3,8-dione in the presence of acetic acid and acetic anhydride to form the intermediate product.", "Step 2: Cyclization of the intermediate product with phosphorus pentoxide in refluxing toluene to form the thiazoloquinazoline intermediate.", "Step 3: Reaction of the thiazoloquinazoline intermediate with ethyl chloroformate and ammonia in the presence of triethylamine to form the final product, 'N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide'." ] } | |
CAS番号 |
688791-10-8 |
分子式 |
C20H20N4O3S2 |
分子量 |
428.53 |
IUPAC名 |
3-N-cyclopentyl-8-N-cyclopropyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c25-17(21-12-6-7-12)10-5-8-13-14(9-10)24-16(23-18(13)26)15(29-20(24)28)19(27)22-11-3-1-2-4-11/h5,8-9,11-12H,1-4,6-7H2,(H,21,25)(H,22,27)(H,23,26) |
SMILES |
C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NC5CC5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2725867.png)

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2725870.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)
![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2725877.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)

![7-Butyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2725884.png)